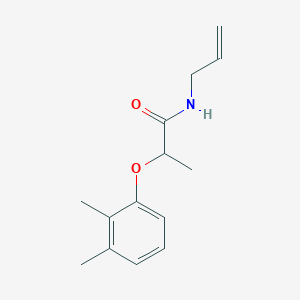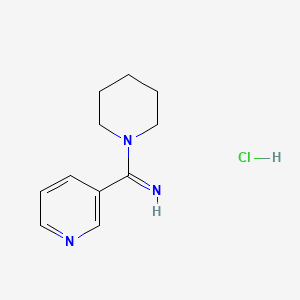
3-(4-nitro-1H-imidazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-nitro-1H-imidazol-1-yl)phenol, also known as NIP, is a synthetic compound that has been extensively studied in scientific research. It has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)phenol involves the formation of reactive oxygen species (ROS) in hypoxic tumor cells. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. 3-(4-nitro-1H-imidazol-1-yl)phenol selectively targets hypoxic tumor cells, which have a higher concentration of ROS, leading to their destruction.
Biochemical and Physiological Effects:
3-(4-nitro-1H-imidazol-1-yl)phenol has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which may contribute to its antimicrobial effects. 3-(4-nitro-1H-imidazol-1-yl)phenol has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-nitro-1H-imidazol-1-yl)phenol in lab experiments include its selectivity for hypoxic tumor cells, minimal toxicity in normal cells, and potential use as a radiosensitizer. However, the limitations of using 3-(4-nitro-1H-imidazol-1-yl)phenol include its limited solubility in aqueous solutions and potential instability in biological environments.
Direcciones Futuras
For research on 3-(4-nitro-1H-imidazol-1-yl)phenol include exploring its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, further investigation into the mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)phenol and its effects on normal cells is needed to fully understand its potential applications. Finally, the development of more efficient synthesis methods for 3-(4-nitro-1H-imidazol-1-yl)phenol may improve its accessibility for scientific research.
Métodos De Síntesis
The synthesis of 3-(4-nitro-1H-imidazol-1-yl)phenol involves the reaction of 4-nitroimidazole with 3-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of 3-(4-nitro-1H-imidazol-1-yl)phenol with high purity.
Aplicaciones Científicas De Investigación
3-(4-nitro-1H-imidazol-1-yl)phenol has been extensively studied for its potential applications in cancer therapy. It has been found to selectively target hypoxic tumor cells, which are resistant to traditional chemotherapy. 3-(4-nitro-1H-imidazol-1-yl)phenol has also been investigated for its potential use as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment. In addition, 3-(4-nitro-1H-imidazol-1-yl)phenol has been studied for its antimicrobial properties, showing potential as a treatment for bacterial and fungal infections.
Propiedades
IUPAC Name |
3-(4-nitroimidazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8-3-1-2-7(4-8)11-5-9(10-6-11)12(14)15/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBXJISOABTWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=C(N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitroimidazol-1-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5974399.png)
![2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5974407.png)
![6-(3-chlorophenyl)-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5974409.png)
![5,5-dimethyl-2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5974420.png)

![1-[2-(4-fluorophenyl)ethyl]-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone](/img/structure/B5974442.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5974450.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974479.png)

![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5974514.png)
